molecular formula C20H21ClN4O4S2 B2418935 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide CAS No. 533872-45-6

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2418935
CAS No.: 533872-45-6
M. Wt: 480.98
InChI Key: ZQZHLXFQMRQJDO-UHFFFAOYSA-N
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Description

The compound “N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide” is a complex organic molecule that contains several functional groups. These include a 5-chlorothiophen-2-yl group, a 1,3,4-oxadiazol-2-yl group, and a 2-ethylpiperidin-1-ylsulfonylbenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring and the 5-chlorothiophen-2-yl group could potentially have interesting implications for the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the 1,3,4-oxadiazole ring is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides has shown these compounds to exhibit potent class III electrophysiological activity, comparable to sematilide, indicating potential applications in the development of new selective class III agents for cardiac arrhythmias (Morgan et al., 1990).

Antibacterial Activity Against Plant Pathogens

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae, surpassing the effectiveness of some commercial agents. These compounds have shown promise in reducing rice bacterial leaf blight through both greenhouse conditions and field trials, indicating their potential as agricultural antibacterials (Shi et al., 2015).

Antimicrobial Activity

Novel sulfonamides incorporating chloro-hydroxybenzaldehyde or chloro-hydroxybenzoic acid scaffolds have been synthesized and evaluated for antimicrobial efficacy. These compounds have shown specific activity against various strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, indicating their potential in addressing antibiotic resistance (Krátký et al., 2012).

Anticancer Activity

Research into indapamide derivatives has revealed pro-apoptotic activity among synthesized compounds, with one compound in particular exhibiting significant growth inhibition of melanoma cell lines. This suggests potential applications in the development of new anticancer agents (Yılmaz et al., 2015).

Serotonin Receptor Antagonism

Studies on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have produced new analogues with potent and selective 5-HT(1B/1D) antagonistic properties. These compounds, through receptor binding profiles and functional in vitro testing, have shown potential in the development of treatments for disorders mediated by serotonin receptors (Liao et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, and studying its behavior under various conditions .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S2/c1-2-14-5-3-4-12-25(14)31(27,28)15-8-6-13(7-9-15)18(26)22-20-24-23-19(29-20)16-10-11-17(21)30-16/h6-11,14H,2-5,12H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZHLXFQMRQJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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